REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][NH2:12].[CH:13](OCC)=[O:14]>>[CH3:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][NH:12][CH:13]=[O:14]
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Name
|
|
Quantity
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1.75 g
|
Type
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reactant
|
Smiles
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CC1=C(C=CC=C1OC)CCN
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
|
C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Removal of the solvent
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Type
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CUSTOM
|
Details
|
gave the crude product (ca. 2 g), which
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Type
|
CUSTOM
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Details
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was purified by chromatography on silica gel
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Type
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WASH
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Details
|
eluting with a gradient of 13-63% ethyl acetate in cyclohexane
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Name
|
|
Type
|
product
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Smiles
|
CC1=C(C=CC=C1OC)CCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |